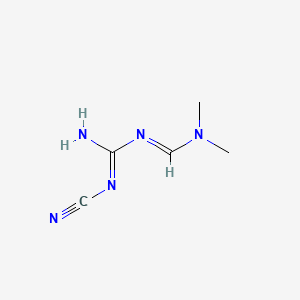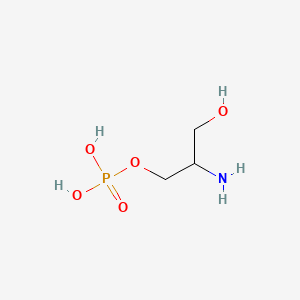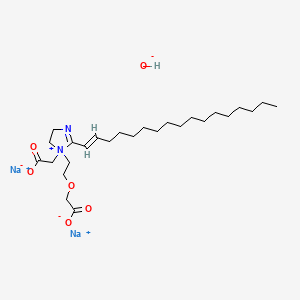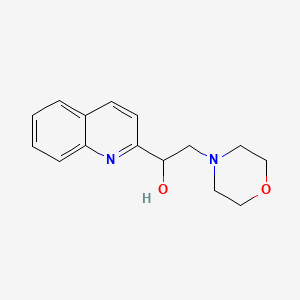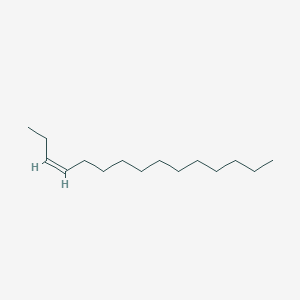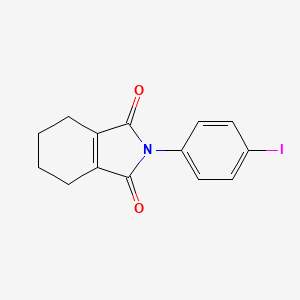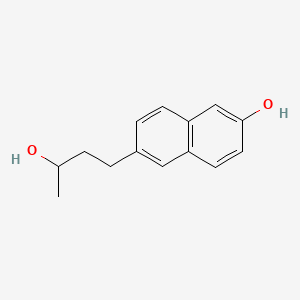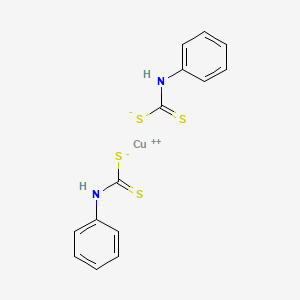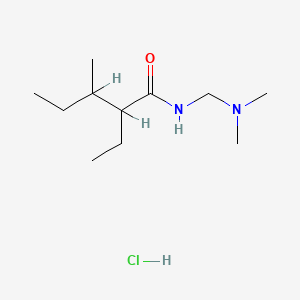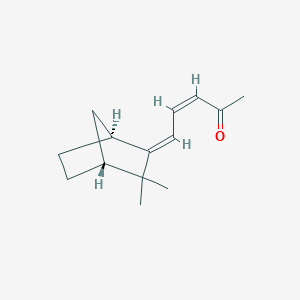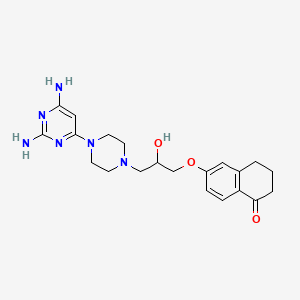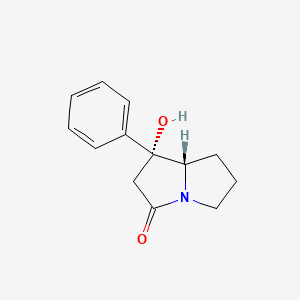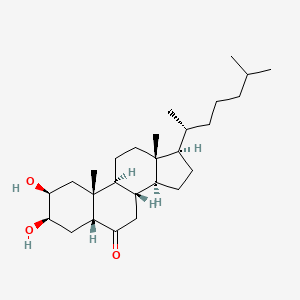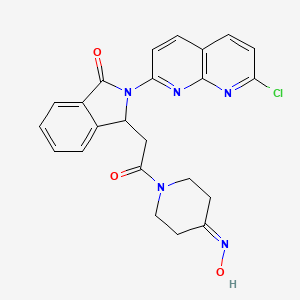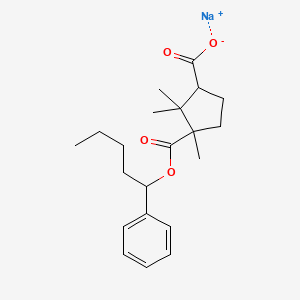
Sodium alpha-phenylpentyl camphorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium alpha-phenylpentyl camphorate is a chemical compound with the molecular formula C21H29O4.Na. It is known for its unique structure, which includes a camphorate moiety and a phenylpentyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-phenylpentyl camphorate typically involves the esterification of camphoric acid with alpha-phenylpentanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The esterification reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the ester bond.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Solvents: Organic solvents like toluene or dichloromethane are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Sodium alpha-phenylpentyl camphorate undergoes various chemical reactions, including:
Oxidation: The phenylpentyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new salts with different cations.
科学的研究の応用
Sodium alpha-phenylpentyl camphorate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of sodium alpha-phenylpentyl camphorate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter membrane permeability, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Sodium alpha-phenylpentyl camphorate can be compared with other similar compounds, such as:
Sodium 1-(5-phenylpentyl)camphorate: Similar structure but with different substitution patterns.
Phenylpentyl esters: Compounds with similar ester groups but different functional groups attached to the phenyl ring.
Uniqueness: this compound is unique due to its specific combination of a camphorate moiety and a phenylpentyl group, which imparts distinctive chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique structure and chemical properties make it a valuable tool in chemistry, biology, medicine, and industry
特性
CAS番号 |
4201-91-6 |
|---|---|
分子式 |
C21H29NaO4 |
分子量 |
368.4 g/mol |
IUPAC名 |
sodium;2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30O4.Na/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3;/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23);/q;+1/p-1 |
InChIキー |
BQQNNFIQWYZEDL-UHFFFAOYSA-M |
正規SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


